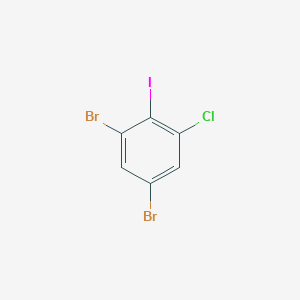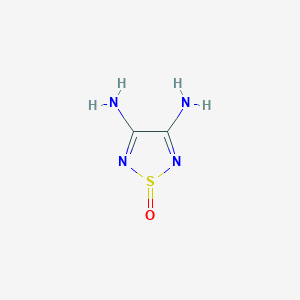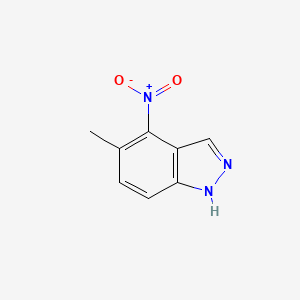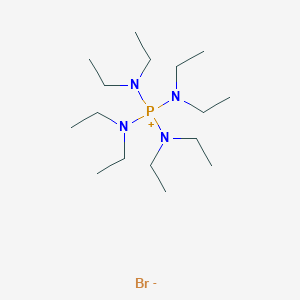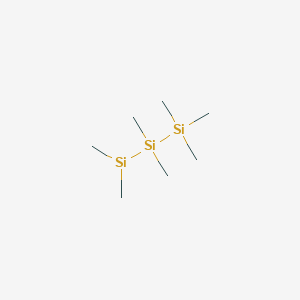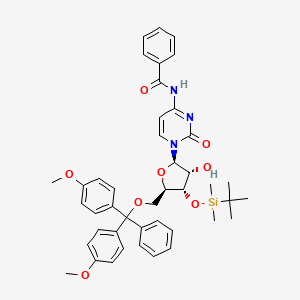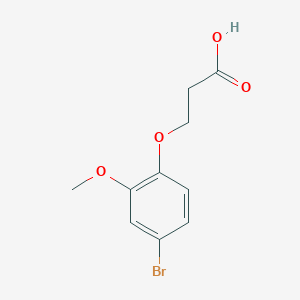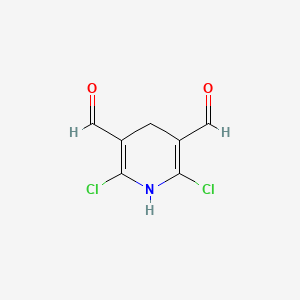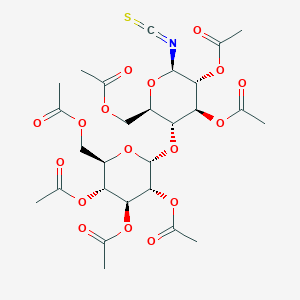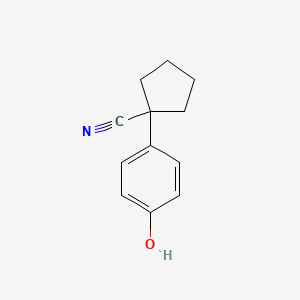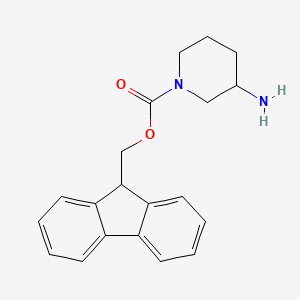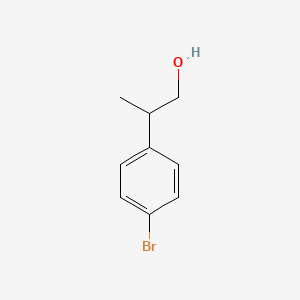
2-(4-Bromophenyl)-1-propanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Oxidation to Ketones
A study by Norcross et al. (1997) examined the oxidation of various secondary alcohols, including 1-(4-methylphenyl)-2,2,2-trifluoroethanol and 1-(3-bromophenyl)-2,2,2-trifluoroethanol, under basic conditions using potassium tetraoxoferrate(VI). The oxidation resulted in the formation of ketones, highlighting the potential of 2-(4-Bromophenyl)-1-propanol in similar oxidation processes to form ketones (Norcross et al., 1997).
2. Synthesis of ω-(4-Bromophenyl)alkanoic Acids
Zaidlewicz and Wolan (2002) demonstrated the synthesis of ω-(4-Bromophenyl)alkanoic acids from 1-bromo-4-alkenylbenzenes, which involved hydroboration–thermal isomerization–oxidation. This research indicates the potential use of this compound in the synthesis of similar bromophenyl compounds (Zaidlewicz & Wolan, 2002).
3. Marine-Derived Bromophenols
Research by Xu et al. (2004) on the brown alga Leathesia nana identified various bromophenols, including 3-(2,3-dibromo-4,5-dihydroxyphenyl)-2-methyl-1-propanol. This suggests that this compound could potentially be explored for its natural occurrence or synthesis in marine organisms (Xu et al., 2004).
4. Molecular Structure Analysis
A study by Suwunwong et al. (2009) on the molecular structure of (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one provides insights into the structural aspects of similar bromophenyl compounds, potentially applicable to this compound (Suwunwong et al., 2009).
Mecanismo De Acción
Mode of Action
The mode of action of 2-(4-bromophenyl)propan-1-ol is not well-documented. As a brominated derivative of phenylpropanol, it may interact with its targets in a similar manner. The bromine atom could potentially enhance the compound’s reactivity or binding affinity, but this would depend on the specific target and the biochemical context .
Biochemical Pathways
The specific biochemical pathways affected by 2-(4-bromophenyl)propan-1-ol are not well-known. Given its structural similarity to phenylpropanol, it might be involved in similar pathways. The presence of the bromine atom could alter its interactions and effects .
Result of Action
The molecular and cellular effects of 2-(4-bromophenyl)propan-1-ol are not well-documented. Based on its structural similarity to phenylpropanol, it might have similar effects. The presence of the bromine atom could potentially alter its effects .
Action Environment
The action of 2-(4-bromophenyl)propan-1-ol could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The bromine atom could potentially make the compound more reactive or sensitive to these factors .
Análisis Bioquímico
Biochemical Properties
2-(4-Bromophenyl)propan-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active molecules. It interacts with several enzymes and proteins, facilitating reactions that lead to the formation of complex organic compounds. For instance, it is used as a reagent in the synthesis of dimethylmorpholine substituted daphneolone derivatives, which exhibit fungicidal properties . The interactions between 2-(4-Bromophenyl)propan-1-ol and these biomolecules are primarily based on its ability to act as a nucleophile, participating in substitution and addition reactions.
Cellular Effects
The effects of 2-(4-Bromophenyl)propan-1-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to 2-(4-Bromophenyl)propan-1-ol can exhibit anti-inflammatory and antifungal activities, which suggests that this compound may also affect similar pathways . The modulation of these pathways can lead to changes in cellular responses, including alterations in metabolic activity and gene expression profiles.
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)propan-1-ol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, the compound can participate in free radical bromination reactions, where it interacts with radicals to form stable products . These interactions can lead to changes in enzyme activity and subsequent alterations in metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-Bromophenyl)propan-1-ol over time are crucial factors in its biochemical applications. In laboratory settings, the compound is generally stable at room temperature, but its long-term effects on cellular function need to be carefully monitored . Studies have indicated that prolonged exposure to 2-(4-Bromophenyl)propan-1-ol can lead to cumulative effects on cellular metabolism and gene expression, necessitating controlled experimental conditions to ensure accurate results.
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal and anti-inflammatory activities. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
2-(4-Bromophenyl)propan-1-ol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. The compound can undergo oxidation and reduction reactions, leading to the formation of intermediates that participate in further biochemical processes . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-(4-Bromophenyl)propan-1-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 2-(4-Bromophenyl)propan-1-ol affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for determining the compound’s role in cellular processes and its potential as a therapeutic agent.
Propiedades
IUPAC Name |
2-(4-bromophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLUPCQYFPVVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



